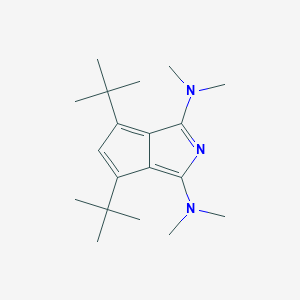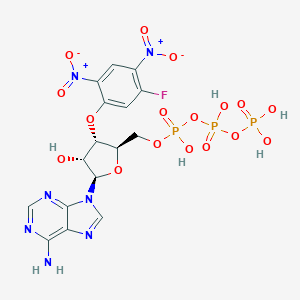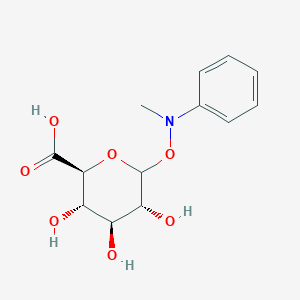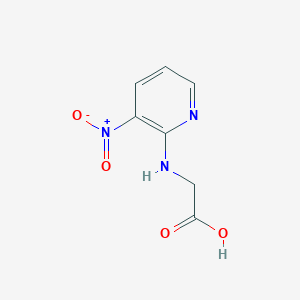
Aerocavin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aerocavin is a natural product found in Chromobacterium violaceum with data available.
Aplicaciones Científicas De Investigación
Antibiotic Properties
Aerocavin, isolated from fermentation broths of Chromobacterium violaceum, exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. This discovery highlights its potential as an antibiotic agent. The molecular structure of this compound was identified through spectroscopic properties and X-ray diffraction analysis (Singh et al., 1988).
Scientific and Applied Research in Various Fields
This compound appears to have been confused with "aerostat" in the search results, as several papers discuss scientific and applied investigations using aerostat complexes. These studies encompass a wide range of scientific problems in fields like astronomy, aeronomy, meteorology, and remote sensing of the Earth, including applied ecology and navigation (Bonev et al., 1994).
Propiedades
Número CAS |
113702-00-4 |
|---|---|
Fórmula molecular |
C27H44O6 |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
2-[(3E,6Z,9Z,12R,14S)-12-hydroxy-14-[(2R)-2-hydroxyundecyl]-10-methyl-2-oxo-1-oxacyclotetradeca-3,6,9-trien-4-yl]acetic acid |
InChI |
InChI=1S/C27H44O6/c1-3-4-5-6-7-8-12-15-23(28)19-25-20-24(29)16-21(2)13-10-9-11-14-22(17-26(30)31)18-27(32)33-25/h9,11,13,18,23-25,28-29H,3-8,10,12,14-17,19-20H2,1-2H3,(H,30,31)/b11-9-,21-13-,22-18+/t23-,24-,25+/m1/s1 |
Clave InChI |
OJPUZRWFAWDJHP-DSACNGRVSA-N |
SMILES isomérico |
CCCCCCCCC[C@H](C[C@H]1C[C@@H](C/C(=C\C/C=C\C/C(=C\C(=O)O1)/CC(=O)O)/C)O)O |
SMILES |
CCCCCCCCCC(CC1CC(CC(=CCC=CCC(=CC(=O)O1)CC(=O)O)C)O)O |
SMILES canónico |
CCCCCCCCCC(CC1CC(CC(=CCC=CCC(=CC(=O)O1)CC(=O)O)C)O)O |
Sinónimos |
12-hydroxy-14-(2-hydroxyundecyl)-10-methyl-2-oxooxacyclotetradeca-3,6,9-triene-4-acetic acid aerocavin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


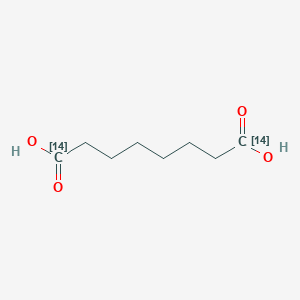
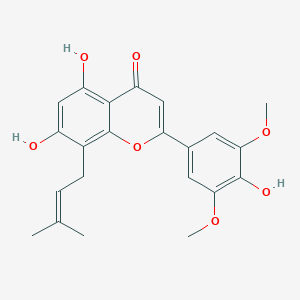

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)

![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)


